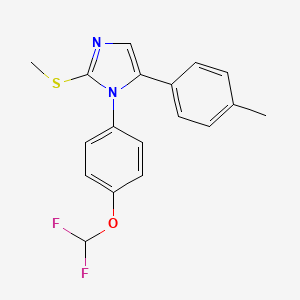
1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{16}F_2N_2OS
- IUPAC Name : this compound
Biological Activity Overview
Imidazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections summarize the key areas of activity for the compound .
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, a series of imidazole compounds were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited substantial zones of inhibition, indicating their potential as antimicrobial agents.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1 | 20 |
| 2 | 22 |
| 3 | 25 |
| Streptomycin | 33 |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. A study focused on the cytotoxic effects of various imidazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain compounds exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutic agents like doxorubicin.
- Key Findings :
- Compounds with halogen substitutions (e.g., bromine, chlorine) showed enhanced activity.
- Synergistic effects were observed when combined with doxorubicin, particularly in the MDA-MB-231 cell line.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines, suggesting their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For example:
- Difluoromethoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Methylthio Group : Contributes to increased antibacterial activity by altering binding affinity to bacterial targets.
Case Studies
-
Antitubercular Activity :
A study screened a library of imidazo-pyrazole derivatives for antitubercular activity. The results indicated that some compounds could inhibit Mycobacterium tuberculosis growth by over 90%, highlighting their potential as new therapeutic agents against tuberculosis. -
Antimalarial Activity :
Research on chloroquine-pyrazole analogues demonstrated significant in vitro activity against Plasmodium falciparum, suggesting that modifications to the imidazole structure could yield effective antimalarial drugs.
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, exhibit significant antimicrobial properties. A study highlighted that modifications in the imidazole structure can enhance its efficacy against various microbial strains. The compound's ability to interact with biological macromolecules makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
Imidazole derivatives have been shown to possess anti-inflammatory and analgesic activities. The presence of specific substituents, such as the difluoromethoxy and methylthio groups, may contribute to these effects by modulating inflammatory pathways. This makes the compound a potential candidate for treating conditions characterized by inflammation and pain .
Anticancer Potential
The structural similarity of imidazole derivatives to histidine allows them to bind effectively to protein targets involved in cancer pathways. Studies have suggested that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects .
Agricultural Applications
Pesticide Development
The compound has potential applications in agrochemicals, particularly as a pesticide or fungicide. Its structural characteristics may allow it to disrupt biochemical processes in pests or pathogens, providing an effective means of crop protection. Regulatory frameworks for pesticide registration often require detailed studies on the efficacy and safety of such compounds .
Material Science Applications
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis or as precursors for novel materials with specific electronic or optical properties .
Case Studies
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-12-3-5-13(6-4-12)16-11-21-18(24-2)22(16)14-7-9-15(10-8-14)23-17(19)20/h3-11,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCSNCZPOKUTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













